molecular formula C20H22N2O2 B15129760 (19E)-19,20-Didehydro-12-hydroxyajmalan-17-one

(19E)-19,20-Didehydro-12-hydroxyajmalan-17-one

Cat. No.: B15129760
M. Wt: 322.4 g/mol
InChI Key: VVLPFXAEVKKWTK-KMKOMSMNSA-N
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Preparation Methods

The synthesis of (19E)-19,20-Didehydro-12-hydroxyajmalan-17-one involves several steps, typically starting from ajmaline or related precursors. The synthetic routes often include oxidation, reduction, and substitution reactions under specific conditions. Industrial production methods may involve the extraction of the compound from natural sources like Rauwolfia vomitoria, followed by purification processes .

Chemical Reactions Analysis

(19E)-19,20-Didehydro-12-hydroxyajmalan-17-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(19E)-19,20-Didehydro-12-hydroxyajmalan-17-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (19E)-19,20-Didehydro-12-hydroxyajmalan-17-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating cellular signaling pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

(19E)-19,20-Didehydro-12-hydroxyajmalan-17-one can be compared with other similar compounds, such as:

    Ajmaline: Another alkaloid from Rauwolfia species, known for its antiarrhythmic properties.

    Reserpine: An alkaloid used as an antihypertensive and antipsychotic agent.

    Yohimbine: An alkaloid with stimulant and aphrodisiac effects.

The uniqueness of this compound lies in its specific structure and potential therapeutic applications, particularly in cancer treatment .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

(13E)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one

InChI

InChI=1S/C20H22N2O2/c1-3-10-9-22-13-7-11(10)16-14(22)8-20(19(16)24)12-5-4-6-15(23)17(12)21(2)18(13)20/h3-6,11,13-14,16,18,23H,7-9H2,1-2H3/b10-3-

InChI Key

VVLPFXAEVKKWTK-KMKOMSMNSA-N

Isomeric SMILES

C/C=C\1/CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O

Canonical SMILES

CC=C1CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O

Origin of Product

United States

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